cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Overview
Description
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol: is a chemical compound with the molecular formula C10H22O2Si and a molecular weight of 202.37 g/mol . It is characterized by the presence of a cyclobutanol ring substituted with a tert-butyldimethylsilyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol typically involves the reaction of cyclobutanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Halides, nucleophiles, and other substituents.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanol derivatives.
Scientific Research Applications
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol involves its interaction with various molecular targets and pathways. The silyl group provides steric protection, allowing selective reactions at the cyclobutanol ring. This selectivity is crucial in synthetic applications, enabling the formation of specific products without unwanted side reactions .
Comparison with Similar Compounds
- trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
- cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanol
- cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol
Comparison:
- cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol is unique due to its cyclobutanol ring, which imparts distinct reactivity compared to cyclopentanol and cyclohexanol derivatives.
- The cis configuration provides specific stereochemical properties that influence its reactivity and interactions in chemical reactions .
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h8-9,11H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGIKHCMCDNBSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195226 | |
Record name | cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-89-4, 1089709-08-9 | |
Record name | cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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